3-chloro-N-(4-fluoro-2-methylphenyl)propanamide is an organic compound with the molecular formula C₁₀H₁₁ClFNO and a molecular weight of 215.65 g/mol. It features a propanamide group, a chlorine atom attached to the nitrogen atom, and a fluorine atom along with a methyl group on the aromatic ring. This compound is classified as an amide and is recognized for its potential applications in various scientific fields, including chemistry and biology .
The synthesis of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide typically involves the reaction of 4-fluoro-2-methylaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, which neutralizes the hydrochloric acid produced during the reaction. The conditions for this reaction usually involve stirring at room temperature or slightly elevated temperatures to ensure complete conversion of reactants into the desired product.
In industrial settings, similar synthetic routes are employed but on a larger scale. Techniques such as continuous flow reactors may be utilized to improve efficiency and yield. Purification methods, including recrystallization and chromatography, are often applied to achieve high purity levels of the final compound.
The molecular structure of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide can be depicted using its SMILES notation: ClCCC(=O)Nc1c(C)cc(F)cc1. The structure includes:
This specific arrangement of substituents contributes to the compound's unique reactivity and interactions with biological targets .
3-chloro-N-(4-fluoro-2-methylphenyl)propanamide can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to inhibition or activation of these targets, resulting in various biological effects. The pathways through which this compound operates depend on its specific application, making it valuable in research contexts where precise molecular interactions are crucial .
3-chloro-N-(4-fluoro-2-methylphenyl)propanamide exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves under different conditions and its potential safety considerations during handling.
3-chloro-N-(4-fluoro-2-methylphenyl)propanamide has several applications in scientific research:
The compound's unique structure allows it to be a valuable tool for researchers exploring various chemical and biological processes.
The synthesis of 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide (CAS: 895664-33-2) primarily employs nucleophilic acylation between 3-chloropropanoyl chloride and 4-fluoro-2-methylaniline. This reaction follows the Schotten-Baumann protocol, where the aniline acts as a nucleophile attacking the electrophilic carbonyl carbon of the acid chloride. Key optimization involves:
Table 1: Solvent Optimization for Nucleophilic Acylation
| Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethyl acetate/H₂O | 0–5 | 2.0 | 88 | 95 |
| Acetonitrile | 25 | 1.5 | 92 | 93 |
| THF | 0–5 | 3.0 | 85 | 90 |
| DMF | 25 | 1.0 | 90 | 88 |
Reaction scale: 0.5 mol; Acid scavenger: 1.8 eq. TEA [1] [4] .
While acid chlorides offer direct reactivity, coupling agents enable amidation from carboxylic acid precursors. Dicyclohexylcarbodiimide (DCC) mediates the condensation of 3-chloropropanoic acid and 4-fluoro-2-methylaniline:
Continuous flow systems enhance reproducibility and scalability for 3-chloro-N-(4-fluoro-2-methylphenyl)propanamide synthesis:
Table 2: Continuous Flow vs. Batch Reactor Performance
| Parameter | Continuous Flow Reactor | Batch Reactor |
|---|---|---|
| Residence Time | 10 min | 2 h |
| Temperature Control | ±2°C | ±5°C |
| Throughput (kg/day) | 5.2 | 1.8 |
| Isolated Yield (%) | 94 | 88 |
| Purity Post-Quench (%) | 96 | 90 |
Reaction scale: 10 mol/day; Solvent: THF; Scavenger: 1.8 eq. TEA [5] [7].
Recrystallization is the industrial standard for this compound due to its cost efficiency:
Chromatographic Separation (e.g., silica gel) is reserved for research-scale batches contaminated with polar by-products:
Table 3: Purification Method Comparison
| Method | Solvent System | Purity (%) | Recovery (%) | Cost (USD/kg) |
|---|---|---|---|---|
| Recrystallization | Ethyl acetate/hexane | >99 | 82 | 120 |
| Recrystallization | Isopropanol/water | 97 | 85 | 90 |
| Chromatography | Ethyl acetate/hexane | >99 | 75 | 650 |
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7